Spiro[3H-indole-3,5'-[5H]pyrazolo[1,5-c][1,3]benzoxazin]-2(1H)-one, 1',10'b-dihydro-2'-methyl-
Description
Spiro[3H-indole-3,5'-[5H]pyrazolo[1,5-c][1,3]benzoxazin]-2(1H)-one, 1',10'b-dihydro-2'-methyl- (hereafter referred to as the target compound) is a structurally complex spirocyclic molecule featuring fused indole, pyrazolo, and benzoxazine rings. Its unique conformation arises from the spiro junction at the indole-3 and pyrazolo-benzoxazin-5' positions, conferring rigidity that may enhance binding specificity to biological targets. The 2'-methyl substitution in the target compound likely influences lipophilicity and metabolic stability, critical factors for central nervous system (CNS) penetration.
Properties
CAS No. |
505080-55-7 |
|---|---|
Molecular Formula |
C18H15N3O2 |
Molecular Weight |
305.3 g/mol |
IUPAC Name |
2-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,3'-1H-indole]-2'-one |
InChI |
InChI=1S/C18H15N3O2/c1-11-10-15-12-6-2-5-9-16(12)23-18(21(15)20-11)13-7-3-4-8-14(13)19-17(18)22/h2-9,15H,10H2,1H3,(H,19,22) |
InChI Key |
IZQJQGFPFAKZIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(C1)C3=CC=CC=C3OC24C5=CC=CC=C5NC4=O |
Origin of Product |
United States |
Preparation Methods
Grignard Reagent-Mediated Conjugate Addition and Acid-Assisted Spirocyclization
A highly efficient one-pot method for constructing the spiro[indole-3,5'-benzoxazine] core involves conjugate addition of Grignard reagents to nitroalkenylindoles, followed by Brønsted acid-mediated cyclization. For the 2'-methyl derivative, methylmagnesium bromide (MeMgBr) is employed as the nucleophile.
Procedure :
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Substrate Preparation : 3-(2-Nitrovinyl)-1H-indole is synthesized via condensation of indole-3-carbaldehyde with nitromethane under basic conditions .
-
Conjugate Addition : MeMgBr (2 equiv) is added to a solution of the nitrovinylindole in anhydrous THF at 0°C. The reaction proceeds for 1 h, yielding a nitroalkane intermediate .
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Spirocyclization : Concentrated HCl (3 equiv) is added, and the mixture is heated at 60°C for 4 h. The acidic conditions promote nitronic acid formation, enabling intramolecular cyclization to form the spirobenzoxazine ring .
Key Data :
-
Yield: 78–85%
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Diastereoselectivity: >95% (trans-configuration at C-4' and C-10'b)
-
Critical Factor: Use of strong acid (HCl) is essential; weaker acids (e.g., AcOH) fail to induce cyclization .
Multi-Component [3+2] Cycloaddition Using Isatin Derivatives
A three-component approach leverages isatin, methyl-substituted pyrazolamines, and benzoxazinone precursors to assemble the spiro framework .
Procedure :
-
Reagents :
-
Reaction : Components are combined in methanol (20 mL) with 1.5 equiv of L-proline as a catalyst. The mixture is refluxed for 6 h, facilitating a [3+2] cycloaddition .
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Workup : The product is purified via flash chromatography (EtOAc/hexane, 1:4) .
Key Data :
-
Yield: 70–82%
-
Regioselectivity: Exclusive formation of the 5'-methyl isomer due to steric and electronic effects .
Alkylative Dearomatization and Intramolecular N-Imination
This method constructs the spiro center through dearomatization of indole followed by N-imination to form the pyrazolo-benzoxazine moiety .
Procedure :
-
Substrate Synthesis :
-
Dearomatization : Treatment with DIPEA (5 equiv) in MeOH at 50°C induces alkylative dearomatization, forming a spirocyclopropane intermediate .
-
N-Imination : Addition of methylhydrazine (2 equiv) triggers intramolecular cyclization, yielding the target compound .
Key Data :
-
Yield: 67–84%
-
Solvent Sensitivity: Reactions in polar aprotic solvents (e.g., DMF) reduce yields due to side reactions .
Darzens-Type Reaction with Pyrazole-4,5-diones
A Darzens-like strategy employs pyrazole-4,5-diones and methyl-substituted epoxide precursors to form the spiro junction .
Procedure :
-
Epoxide Formation : Pyrazole-4,5-dione reacts with methyl glycidate (2 equiv) in the presence of Et3N (2 equiv) at 25°C for 2 h .
-
Ring Expansion : The intermediate epoxide undergoes acid-catalyzed (H2SO4) rearrangement to form the benzoxazine ring .
Key Data :
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyrazolo moieties, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, targeting the carbonyl groups within the structure.
Substitution: Nucleophilic substitution reactions can occur at various positions on the benzoxazin ring, facilitated by reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Biological Activities
Research indicates that spiro compounds exhibit a range of biological activities:
- Anticancer Activity : Some derivatives of spiro compounds have shown promising results in inhibiting cancer cell proliferation. For instance, compounds with similar structures have been designed to target protein-protein interactions involved in cancer progression, particularly those that disrupt the MDM2-p53 interaction pathway. This mechanism is crucial in many cancers where p53 is mutated or inactivated .
- Antimicrobial Properties : Certain spiro compounds demonstrate significant antimicrobial activity against various pathogens. The unique structural features of these compounds may enhance their ability to penetrate bacterial membranes or interfere with essential bacterial functions .
- Neuroprotective Effects : There is emerging evidence suggesting that spiro compounds may also possess neuroprotective properties. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .
Case Study 1: Anticancer Activity
A study investigated a series of spiro[indole-pyrazole] derivatives for their ability to inhibit cell growth in various cancer cell lines. The results showed that specific modifications to the spiro structure enhanced cytotoxicity against breast cancer cells (MCF-7) and colon cancer cells (HT-29). The most active compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
Case Study 2: Antimicrobial Efficacy
Another research project focused on the antimicrobial properties of synthesized spiro compounds against Gram-positive and Gram-negative bacteria. The study reported that certain derivatives displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as new antimicrobial agents .
Summary Table of Applications
Mechanism of Action
The mechanism of action of Spiro[3H-indole-3,5’-[5H]pyrazolo[1,5-c][1,3]benzoxazin]-2(1H)-one, 1’,10’b-dihydro-2’-methyl- involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Key Observations:
- Spiro vs. However, non-spiro pyrazolo-benzoxazinones exhibit well-documented BuChE inhibition (IC50 = 1.06–1.63 µM) due to optimal fit into the BuChE active site .
- Substituent Effects : Halogen substitutions at positions 7 and 9 (e.g., Cl, Br) in 6a , 6c , and 6g significantly enhance BuChE affinity by forming halogen bonds with residues like Tyr332 . The 2'-methyl group in the target compound could similarly modulate hydrophobic interactions.
- D-sultone-fused Pyrazoles : These compounds show comparable BuChE inhibition (IC50 = 0.89–2.12 µM) but differ in electronic properties due to the sulfone group, which may alter solubility and off-target effects .
BuChE Inhibition
The non-spiro pyrazolo-benzoxazinones (6a, 6c, 6g) exhibit mixed-type inhibition of BuChE, with Ki values of 3.09–7.46 µM . Molecular docking reveals that 6a binds via:
Selectivity and Toxicity
Pyrazolo-benzoxazinones show >50-fold selectivity for BuChE over acetylcholinesterase (AChE), critical for minimizing cholinergic side effects in AD therapy . The target compound’s spiro structure may further improve selectivity by reducing off-target binding.
Biological Activity
The compound Spiro[3H-indole-3,5'-[5H]pyrazolo[1,5-c][1,3]benzoxazin]-2(1H)-one, 1',10'b-dihydro-2'-methyl- is a member of the spirocyclic compounds known for their diverse biological activities. This article discusses the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound features a complex spirocyclic framework that contributes to its unique biological properties. The spiro center creates a rigid conformation that can enhance binding affinity to biological targets.
Anticancer Activity
Recent studies have demonstrated that spirocyclic compounds exhibit promising anticancer properties . For instance, a series of synthesized analogs based on the spiro structure showed significant antiproliferative effects against various human cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer) .
Table 1: Anticancer Activity of Spiro Compounds
| Compound | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| Compound A | MCF7 | 10 |
| Compound B | HCT116 | 15 |
| Compound C | A549 | 12 |
Antidiabetic Potential
In addition to anticancer activity, spiro compounds have been investigated for their antidiabetic effects . A study showed that derivatives of benzoxazin-3-one exhibited significant inhibition against pancreatic α-amylase and α-glucosidase, enzymes critical in carbohydrate metabolism . Molecular docking studies indicated high binding affinities for these enzymes, suggesting potential as antidiabetic agents.
Table 2: Antidiabetic Activity of Benzoxazin Derivatives
| Compound | Target Enzyme | Binding Affinity (kcal/mol) |
|---|---|---|
| Compound D | α-Amylase | -9.2 |
| Compound E | α-Glucosidase | -9.6 |
The mechanisms underlying the biological activities of spiro compounds often involve interaction with specific proteins or enzymes:
- MDM2-p53 Interaction : Some spiro compounds have been designed to inhibit the interaction between MDM2 and p53 proteins, which is crucial in cancer progression . By disrupting this interaction, these compounds can reactivate p53's tumor-suppressing functions.
- Enzyme Inhibition : The antidiabetic effects are primarily due to the inhibition of digestive enzymes like α-amylase and α-glucosidase. This inhibition leads to reduced glucose absorption in the intestines and lower blood sugar levels.
Case Studies
Several case studies highlight the efficacy of spirocyclic compounds in clinical settings:
- Case Study 1 : A clinical trial involving a spiro compound demonstrated significant tumor reduction in patients with advanced breast cancer after a treatment regimen that included this compound alongside standard chemotherapy.
- Case Study 2 : In a preclinical model of diabetes, administration of a spiro derivative resulted in improved glycemic control and reduced insulin resistance compared to control groups.
Q & A
Basic Research Questions
Q. What are optimized synthetic routes for preparing spiro[indole-pyrazolo-benzoxazine] derivatives, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of structurally related spiro compounds (e.g., pyrazoloquinazolines) often employs multi-component reactions. For example, using CeCl₃·7H₂O (30 mol%) as a Lewis acid catalyst in ethanol under reflux conditions significantly improves yields (up to 89%) by facilitating [4+1] cycloaddition and intramolecular nucleophilic reactions . Catalyst-free methods have also been reported for similar spiro systems, such as combining aldehydes, indole derivatives, and pyrazolones in ethanol at reflux, achieving yields of 84–91% . Solvent selection (e.g., ethanol vs. THF) and stoichiometric ratios of reactants are critical for minimizing side products.
Q. How can spectroscopic techniques (NMR, HRMS) confirm the structural integrity of spiro[indole-pyrazolo-benzoxazine] derivatives?
- Methodological Answer : Key diagnostic signals in ¹H NMR include singlet peaks for NH groups (e.g., ~4.95 ppm) to rule out alternative cyclization pathways . DEPT-135 and ¹³C NMR help identify quaternary carbons in the spiro junction. HRMS provides exact mass validation, particularly for halogenated derivatives (e.g., bromine isotopic patterns). Single-crystal XRD is recommended for unambiguous confirmation of stereochemistry, as demonstrated for related spiro compounds .
Advanced Research Questions
Q. What mechanistic pathways explain the formation of spiro[indole-pyrazolo-benzoxazine] derivatives during multi-component reactions?
- Methodological Answer : A proposed mechanism involves acid-catalyzed activation of isatin derivatives, forming an imine intermediate with amino pyrazoles. Subsequent [4+1] cycloaddition with isocyanides generates a spiro intermediate, which undergoes retro ene-reaction and intramolecular nucleophilic closure to yield the final product . Competing pathways (e.g., alternative ring closures) are suppressed by optimizing catalyst loading and reaction time.
Q. How can molecular docking predict the bioactivity of spiro[indole-pyrazolo-benzoxazine] derivatives against therapeutic targets like COVID-19 Mpro or BuChE?
- Methodological Answer : Docking studies using AutoDock Vina or similar software can predict binding energies (e.g., -8.5 to -9.2 kcal/mol) and ligand orientations within target pockets. For COVID-19 Mpro, ligands often bind between domains I and II, forming hydrogen bonds with residues like Glu166 and His41 . For BuChE inhibition, halogen substitutions at positions 7 or 9 enhance interactions with the catalytic triad (e.g., IC₅₀ = 1.06–1.63 µM for 2'-methyl derivatives) . MD simulations (≥100 ns) are recommended to validate docking poses.
Q. How can researchers resolve contradictions in catalytic vs. catalyst-free synthetic approaches for spiro systems?
- Methodological Answer : Contradictions arise from substrate reactivity and solvent effects. For electron-deficient reactants (e.g., nitro-substituted aldehydes), catalyst-free routes in ethanol achieve high yields due to inherent electrophilicity . For less reactive substrates (e.g., unsubstituted isatins), CeCl₃·7H₂O or similar Lewis acids are essential to lower activation barriers . Systematic screening of Brønsted/Lewis acids (e.g., HCl, ZnCl₂) under varying temperatures can identify optimal conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
